2-methoxy-3-azabicyclo[3.1.0]hex-2-ene
Description
Significance of Bicyclic Heterocycles in Contemporary Organic Synthesis
Bicyclic heterocycles are a cornerstone of modern organic and medicinal chemistry. google.comresearchgate.net These compounds, which feature two fused rings with at least one containing a heteroatom such as nitrogen, oxygen, or sulfur, are prevalent in a vast array of natural products and synthetic molecules with significant biological activity. google.comresearchgate.net The rigid, three-dimensional structures of bicyclic frameworks provide a scaffold that can precisely orient functional groups in space, a critical feature for molecular recognition and interaction with biological targets like enzymes and receptors. nih.gov Consequently, these structures are actively employed in drug design. researchgate.net The synthesis of bicyclic heterocycles often presents unique challenges, driving the development of novel and efficient synthetic methodologies. researchgate.net
Overview of Azabicyclo[3.1.0]hexene Frameworks in Chemical Research
The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif found in numerous natural products and pharmacologically active compounds. beilstein-journals.orgmdpi.com This specific azabicyclic system is a key structural feature in a wide range of biologically active molecules, including drugs and agrochemicals. researchgate.net As a result, the synthesis of 3-azabicyclo[3.1.0]hexane derivatives has garnered considerable attention in recent decades, leading to the development of various synthetic strategies utilizing both transition-metal-catalyzed and metal-free catalytic systems. researchgate.net These frameworks are recognized as valuable building blocks for constructing molecules with defined three-dimensional shapes and unique biological profiles. researchgate.net For instance, derivatives of this scaffold have been investigated as antagonists for opioid receptors and as inhibitors of histone deacetylase. beilstein-journals.org The inherent strain and conformational constraints of the bicyclo[3.1.0]hexane system make it a compelling target for synthetic chemists seeking to create novel molecular architectures. acs.org
Structural Characteristics of the 2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene Core
The core structure of this compound is defined by the fusion of a cyclopentene (B43876) ring and a cyclopropane (B1198618) ring, with a nitrogen atom at the 3-position and a methoxy (B1213986) group attached to the enamine double bond. This arrangement results in a unique combination of steric and electronic properties.
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[3.1.0]hexane | 32.4 | researchgate.net |
| Cyclohexane | 1.8 | researchgate.net |
| cis-Bicyclo[2.2.0]hexane | 54.1 | researchgate.net |
| trans-Bicyclo[2.2.0]hexane | 93.5 | researchgate.net |
The this compound molecule contains an enamine functional group, specifically a cyclic enamine with a methoxy substituent on the double bond. Enamines are characterized by the presence of a nitrogen atom bonded to a double bond, which imparts unique electronic properties to the molecule. The nitrogen atom's lone pair of electrons can delocalize into the π-system of the double bond, making the β-carbon atom nucleophilic.
This electron-donating character of the nitrogen atom significantly influences the reactivity of the enamine. In the case of this compound, the methoxy group further modulates the electronic properties of the enamine system. The oxygen atom of the methoxy group also possesses lone pairs that can interact with the π-system, potentially enhancing the electron density of the double bond. The reactivity of enamines is well-established, and they readily participate in various reactions, including cycloadditions. mdpi.com Computational studies on related bicyclic enamines have provided insights into their electronic structure and reactivity, highlighting the importance of orbital interactions in determining their chemical behavior. acs.org
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hex-2-ene 3-oxide and alkenes | Cycloaddition | Fused isoxazolidine (B1194047) derivatives | najah.edu |
| Azomethine ylides and cyclopropenes | 1,3-Dipolar Cycloaddition | Spiro-fused 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
| N-Allyl/propargyl enamine carboxylates with copper catalyst | Intramolecular Cyclopropanation | 3-Azabicyclo[3.1.0]hex-2-enes | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNVTIJDNPODBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving the 2 Methoxy 3 Azabicyclo 3.1.0 Hex 2 Ene Scaffold
Elucidation of Catalytic Cycles (e.g., in Transition Metal-Catalyzed Processes)
The synthesis of the 3-azabicyclo[3.1.0]hexane core is frequently accomplished through transition metal-catalyzed intramolecular cyclopropanation reactions. researchgate.netnih.gov Various catalytic systems utilizing copper, palladium, rhodium, and silver have been developed, each with a distinct proposed catalytic cycle. researchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net
Copper-catalyzed processes often involve the intramolecular cyclopropanation of N-allyl enamine carboxylates. acs.orgnih.gov In one such aerobic process, a Cu(I) species is proposed to coordinate with the N-allyl enamine substrate. Subsequent oxidation to a Cu(II)/Cu(III) intermediate facilitates the intramolecular cyclopropanation, delivering the 3-azabicyclo[3.1.0]hex-2-ene product and regenerating the active catalyst. acs.orgnih.gov For instance, the treatment of N-allyl enamine carboxylates with CuBr·SMe2 and oxygen yields the corresponding bicyclic products efficiently. nih.gov
Palladium catalysis has been employed in diverse transformations, including C-H functionalization and cascade reactions to build the bicyclic system. researchgate.netacs.org One proposed pathway involves a Pd(0)/Pd(II) catalytic cycle. escholarship.org For example, in a cascade reaction of 1,6-enynes, an allenylpalladium(II) intermediate can be formed, which undergoes a series of carbopalladation steps, including a 3-exo-trig cyclization, to construct the strained 3-azabicyclo[3.1.0]hexane ring before a final carbonylation and methanolysis step. escholarship.org In other cases, Pd-catalyzed C-H activation at the cyclopropane (B1198618) ring of a pre-formed 3-azabicyclo[3.1.0]hexane can occur, leading to a strained bicyclo[2.2.1]palladacycle intermediate for further functionalization. thieme-connect.com
Rhodium(I) carbenes, generated from ynamides, can be trapped by tethered alkenes to yield 3-azabicyclo[3.1.0]hexanes. researchgate.net Similarly, silver(I) catalysts have been shown to promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, likely proceeding through a silver carbenoid intermediate. researchgate.net
| Catalyst System | Substrate Type | Key Proposed Intermediate | Reference |
|---|---|---|---|
| CuBr·SMe₂ / O₂ | N-allyl enamine carboxylates | Copper-enamine complex | acs.orgnih.gov |
| Pd(0) / L | 1,6-enynes | Allenylpalladium(II) | escholarship.org |
| Pd(OAc)₂ | 3-Azabicyclo[3.1.0]hexane | Bicyclo[2.2.1]palladacycle | thieme-connect.com |
| Rh(I) | Ynamides with tethered alkenes | Rhodium(I) carbene | researchgate.net |
| Ag(I) | 1,6-enynes | Silver carbenoid | researchgate.net |
Characterization of Reactive Intermediates (e.g., Iminium Ions, Carbanions, Ylides, Metalloenamines)
The reactivity of the 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene scaffold and its precursors is dictated by a variety of reactive intermediates.
Iminium Ions : The enamine moiety within the scaffold can be readily protonated or activated by a Lewis acid to form a reactive iminium ion. This intermediate is crucial in reduction reactions; for example, the diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes with triethylsilane and trifluoroacetic acid proceeds via hydride transfer to the less hindered face of an N-acyliminium ion intermediate. acs.org Similarly, nucleophilic attacks on related azabicyclic systems are proposed to proceed through iminium or aziridinium (B1262131) ion intermediates, with calculations showing a large energy preference for the iminium ion over the corresponding aziridinium ion in some cases. nih.gov
Carbanions and Ylides : Deprotonation alpha to a nitrogen atom can generate unstabilized α-lithioamine anions or, in the case of quaternized nitrogen, nitrogen ylides. thieme-connect.de These nucleophilic species can undergo synthetically useful rearrangements. thieme-connect.de Azomethine ylides are particularly valuable intermediates for constructing the 3-azabicyclo[3.1.0]hexane skeleton via 1,3-dipolar cycloaddition reactions with cyclopropene (B1174273) dipolarophiles. nih.gov Stable azomethine ylides, such as the one derived from Ruhemann's purple, react with various cyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane adducts with high diastereoselectivity. nih.gov More recently, sulfoxonium ylides have emerged as stable carbene precursors for metal-catalyzed reactions, including cyclopropanations to form bicyclo[3.1.0]hexane derivatives. liverpool.ac.uk
Metalloenamines : In transition metal-catalyzed reactions, the coordination of the enamine part of the molecule to the metal center can be considered to form a metalloenamine species. These intermediates are central to copper-catalyzed intramolecular cyclopropanations of N-allyl enamine carboxylates. acs.orgnih.gov
Isotope Labeling Studies for Reaction Pathway Delineation
Isotope labeling is a powerful tool for elucidating reaction mechanisms. While studies specifically on this compound are not widely reported, research on analogous systems highlights the utility of this technique.
In the photochemical formation of substituted bicyclo[3.1.0]hexenes from benzene (B151609) in acidic D₂O, deuterium (B1214612) labeling was used to track the stereochemical course of the reaction. nih.gov These studies helped to rationalize the formation of specific stereoisomers by showing that an initially formed endo product could epimerize to the more stable exo adduct. nih.gov
In a different context, ¹⁸O-labeling experiments have been employed to determine the source of oxygen atoms in the formation of α-amino-enones from reactions involving enamines, imines, and TEMPO. researchgate.net Such an approach could be used to verify atom transfer pathways in oxidation reactions of the this compound scaffold.
Analysis of Transition State Geometries and Energetics
Computational chemistry provides deep insights into the mechanisms of reactions involving bicyclic systems by analyzing the geometries and energies of transition states. Quantum chemical calculations have been instrumental in exploring reaction pathways for the formation and rearrangement of the bicyclo[3.1.0]hexane core. nih.gov
For the photochemical rearrangement of benzene to form 4-methoxy-bicyclo[3.1.0]hex-2-ene, two major mechanistic hypotheses were explored through quantum chemical calculations. nih.gov By comparing the energetic profiles of a pathway involving protonation of excited-state benzene versus a pathway proceeding through a benzvalene (B14751766) intermediate, the calculations strongly supported the latter mechanism. nih.gov
In transition metal-catalyzed reactions, analysis of transition state geometries helps to explain selectivity. For instance, in a ruthenium-catalyzed alkylation of piperidines, a more favorable six-membered concerted metalation-deprotonation (CMD) transition state was proposed to explain the observed reactivity, in contrast to a less favorable four-membered transition state that would lead to undesired side reactions. thieme-connect.com For reactions involving α-lithioamine anions, transition state calculations for competing acs.orgnih.gov and acs.orgacs.org-sigmatropic rearrangements have been used to rationalize product distributions. thieme-connect.de
| Reaction/System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Photorearrangement of Benzene to Bicyclo[3.1.0]hexene | DFT/CASPT2 | Benzvalene intermediate pathway is energetically favored over direct excited-state protonation. | nih.gov |
| AlCl₃-promoted Cycloisomerization of Enynones | DFT | Calculations revealed a reactive intermediate leading to bicyclo[3.1.0]hexanes. | rsc.org |
| Nucleophilic displacement on Azabicyclic Bromides | DFT (B3LYP/6-31G*) | Fluoroiminium ion intermediate was calculated to be 43.5 kcal/mol more stable than the corresponding fluoro aziridinium ion. | nih.gov |
Influence of Excited-State Antiaromaticity Relief in Photochemical Transformations
The formation of bicyclo[3.1.0]hexene derivatives through photochemical routes is often driven by the relief of excited-state antiaromaticity (ESAA). diva-portal.orgnih.govacs.orgmdpi.com According to Baird's rule, aromatic ground-state molecules like benzene (with 4n+2 π-electrons) become antiaromatic in their lowest triplet and singlet excited states. mdpi.comdiva-portal.org This electronic destabilization creates a strong driving force for photochemical reactions that distort the planar structure to relieve this antiaromatic character. nih.govacs.org
The photoinitiated nucleophilic addition of solvents to benzene in acidic media, which yields substituted bicyclo[3.1.0]hex-2-enes, is a prime example of a reaction governed by ESAA relief. diva-portal.orgnih.gov The process is understood to proceed via the photorearrangement of S1-state antiaromatic benzene to a benzvalene intermediate. nih.gov This highly strained but non-aromatic valence isomer is then protonated and trapped by a nucleophile (like methanol) to give the final bicyclic product, such as 4-methoxy-bicyclo[3.1.0]hex-2-ene. nih.gov This mechanism, supported by computational and experimental evidence, clarifies how the initial electronic destabilization upon photoexcitation is channeled into productive chemical transformation. diva-portal.orgnih.gov
This concept also applies to the photochemistry of 6π-electron heterocycles like pyridinium (B92312) salts. nih.govacs.org The photochemical transformation of pyridinium salts to form 6-azabicyclo[3.1.0]hexene derivatives, which are precursors to the title scaffold, is also triggered by ESAA relief, making it a synthetically useful strategy for accessing complex three-dimensional structures from simple aromatic precursors. nih.govnih.gov
Factors Governing Regioselectivity and Chemoselectivity
Controlling selectivity is a central challenge in the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane scaffold.
Regioselectivity : In Pd-catalyzed C-H functionalization reactions, the regioselectivity is often controlled by a directing group. thieme-connect.com For the 3-azabicyclo[3.1.0]hexane system, the prearranged boat-like conformation can position specific C-H bonds in close proximity to the metal center, enabling selective activation. thieme-connect.com In nucleophilic ring-opening reactions of related bicyclic aziridinium ions, the attack typically occurs at the least substituted carbon atom. arkat-usa.org The regioselectivity of cycloaddition reactions is also critical; for instance, 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes show high regiochemical control. researchgate.net
Chemoselectivity : Competition between different reactive sites must be managed. For example, in the reduction of the this compound system, the enamine C=C bond and the iminium C=N bond (formed upon protonation) are potential sites for reduction. The use of ionic hydrogenation conditions with triethylsilane and TFA allows for the chemoselective reduction of the N-acyliminium ion without affecting other functional groups. acs.org In other systems, competition between alkylation and reduction of a starting alkene is a key issue, which can be influenced by additives that modify the catalytic cycle. thieme-connect.com
Diastereoselectivity : The rigid bicyclic framework exerts strong stereochemical control over subsequent reactions. The reduction of the imine bond in 3-azabicyclo[3.1.0]hex-2-ene products typically proceeds with high diastereoselectivity, with the hydride agent attacking from the sterically less encumbered face of the molecule. acs.orgacs.org Similarly, cycloaddition reactions to form the scaffold often exhibit excellent diastereofacial selectivity. nih.gov
Enamine-Iminium Tautomerism and its Chemical Implications
The this compound structure contains a cyclic enamine moiety. Enamines exist in equilibrium with their imine tautomers, a process known as enamine-imine tautomerism. researchgate.netresearchgate.netrsc.org While for many simple systems the imine is the major tautomer, the relative stability is influenced by factors such as ring size, substitution, and solvent. researchgate.net
In the gas phase, computational studies on related bicyclic systems have shown that the relative stability of the enamine tautomer versus the imine increases with ring size. researchgate.net The C=N stretching frequency in the imine tautomer is sensitive to ring strain. researchgate.net
The chemical implications of this tautomerism are significant. Although the enamine may be the dominant form, the molecule can react via the minor imine tautomer. researchgate.net Upon protonation or in the presence of electrophiles, the system readily forms an iminium ion, which is a key intermediate in many reactions. acs.org The diastereoselective reduction of 3-azabicyclo[3.1.0]hex-2-enes to the corresponding saturated hexanes is a direct consequence of this tautomerism, as the reaction proceeds through the reduction of the iminium ion formed in acidic media. acs.orgacs.org This equilibrium also allows enamines to participate in reactions typically associated with imines, such as aldol-type condensations and Michael additions, effectively behaving as enamine equivalents. researchgate.net The pKa of the tautomers is a critical parameter, with equilibrium constants (KT = [enamine]/[imine]) and pKa values having been measured for various phenacylpyridines, showing that the ketoimine is generally more stable than the enamine tautomer in aqueous solution. rsc.org
Homoconjugation Effects on Isomer Formation
In the study of reaction mechanisms involving the this compound scaffold, homoconjugation emerges as a significant electronic factor influencing the formation and stability of various isomers. Homoconjugation, the interaction between orbitals that are not directly connected, can occur through space or through the sigma-bond framework of the molecule. In the bicyclo[3.1.0]hexane system, the unique folded geometry brings the π-system of the five-membered ring and the orbitals of the cyclopropane ring into proximity, allowing for such interactions. These through-space and through-bond interactions can have a profound effect on the stereochemical outcome of reactions.
Theoretical and experimental studies on related bicyclic systems have provided insights into these phenomena. For instance, in the solvolysis of cis-bicyclo[3.1.0]hex-3-yl tosylate, the cyclopropane ring provides anchimeric assistance through the interaction of its symmetric Walsh orbital with the developing p-orbital at the reaction center. smu.edu This through-space interaction stabilizes the transition state and influences the stereochemistry of the resulting product. smu.edu
In the context of the 3-azabicyclo[3.1.0]hexane framework, the presence of the nitrogen atom introduces additional complexity and opportunities for electronic interactions. The nitrogen lone pair can participate in these extended conjugation effects, influencing the reactivity and selectivity of reactions at various positions on the bicyclic core. The electronic nature of substituents on the nitrogen and the carbon skeleton can further modulate these homoconjugation effects.
Computational studies on related systems, such as 3-azabicyclo[3.3.1]nonanes, have highlighted the importance of through-bond stereoelectronic effects in determining reactivity. chemrxiv.org These findings suggest that similar interactions are likely at play in the 3-azabicyclo[3.1.0]hexane system, governing the relative stabilities of isomers and the pathways for their interconversion.
The formation of different isomers during the synthesis or rearrangement of bicyclo[3.1.0]hexene derivatives is a well-documented phenomenon. nih.govacs.org For example, the photochemical rearrangement of benzenes in nucleophilic media can lead to a mixture of regio- and stereoisomers of substituted bicyclo[3.1.0]hexenes. nih.govacs.org The ratios of these isomers are often dictated by the subtle interplay of steric and electronic factors, including the potential for homoconjugative stabilization in the transition states.
While specific data on the homoconjugation effects on isomer formation for this compound is not extensively detailed in the available literature, the principles derived from analogous systems provide a strong basis for understanding these effects. The following tables present data from studies on related bicyclic systems, illustrating how reaction conditions and substrate structure can influence isomer distribution, likely through the modulation of electronic effects like homoconjugation.
| Substrate | Catalyst | Exo/Endo Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-2,5-dihydropyrrole | Rh2(OAc)4 | 85:15 | 66 | nih.gov |
| N-Boc-2,5-dihydropyrrole | Rh2(esp)2 | >99:1 | 95 | nih.gov |
| N-Tosyl-2,5-dihydropyrrole | Rh2(OAc)4 | 90:10 | 72 | nih.gov |
The data in Table 1 demonstrates that the choice of catalyst can significantly influence the diastereoselectivity of the cyclopropanation reaction to form 3-azabicyclo[3.1.0]hexane derivatives. nih.gov This is likely due to the different steric and electronic environments of the transition states, which are influenced by the catalyst ligands and can favor the formation of one isomer over the other through stabilizing homoconjugative interactions.
| Product | Relative Yield (%) | Reference |
|---|---|---|
| cis-3-Bicyclo[3.1.0]hexyl chloride | 45 | researchgate.net |
| trans-3-Bicyclo[3.1.0]hexyl chloride | 20 | researchgate.net |
| cis-2-Bicyclo[3.1.0]hexyl chloride | 10 | researchgate.net |
| trans-2-Bicyclo[3.1.0]hexyl chloride | 15 | researchgate.net |
| 2-Bicyclo[3.1.0]hexene | 10 | researchgate.net |
Table 2 illustrates the formation of a complex mixture of isomers from the fragmentation of a bicyclo[3.1.0]hexyl precursor. researchgate.net The distribution of products suggests the involvement of cationic intermediates whose stability and subsequent reaction pathways are influenced by the electronic structure of the bicyclic system, including potential homoconjugative stabilization. researchgate.net The formation of both cis and trans isomers, as well as rearranged products, underscores the intricate nature of these reaction mechanisms.
Stereochemical Control and Chiral Synthesis of 2 Methoxy 3 Azabicyclo 3.1.0 Hex 2 Ene Derivatives
Diastereoselective Synthesis Approaches
Diastereoselective strategies focus on controlling the relative configuration of stereocenters within the molecule. For the 3-azabicyclo[3.1.0]hexane framework, this primarily involves managing the stereochemistry of the cyclopropane (B1198618) ring relative to the pyrrolidine (B122466) ring, leading to exo and endo isomers.
The formation of the fused cyclopropane ring is a key step where relative stereochemistry is often established. The choice of catalyst and reagents in cyclopropanation reactions is crucial for directing the diastereoselectivity.
One of the most direct methods, the cyclopropanation of 2,5-dihydropyrrole derivatives with diazoacetates, can be tuned to favor either the exo or endo product. acs.orgnih.gov Research has shown that dirhodium(II) catalysts are particularly effective. For instance, using dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄] typically results in a mixture of isomers. However, by selecting specific dirhodium(II) catalysts with tailored carboxylate or carboxamidate ligands, the reaction can be guided to produce either the exo or endo isomer with high diastereoselectivity. acs.org For example, a telescoped route beginning with a low-loading rhodium-catalyzed cyclopropanation allows for the synthesis of either the exo or endo isomer of 3-azabicyclo[3.1.0]hexanes without the need for chromatographic purification. acs.org
In Simmons-Smith-type cyclopropanations, the stereochemical outcome can be influenced by directing groups present on the substrate. The reaction of chiral allylic alcohols often proceeds with the delivery of the zinc carbenoid guided by the hydroxyl group, leading to predictable diastereoselectivity. wiley-vch.de Similarly, in the cyclopropanation of unsaturated lactams derived from pyroglutamic acid, the syn/anti selectivity was found to be dependent on both the substrate and the specific sulfur ylide used as the cyclopropanating agent. researchgate.net The reaction time can also be a factor; in an asymmetric Simmons-Smith reaction to form a 2-azabicyclo[3.1.0]hexane derivative, the ratio of cis/trans isomers was observed to change with the duration of the reaction, reaching an optimal ratio of 6:1 after 19.5 hours. sioc-journal.cn
Table 1: Catalyst-Controlled Diastereoselectivity in the Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst | Product Ratio (exo:endo) | Yield | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | 1.1 : 1 | 63% | acs.org |
| Rh₂(esp)₂ | >20 : 1 | 76% | acs.org |
Data represents examples of how catalyst choice influences the stereochemical outcome.
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to the 3-azabicyclo[3.1.0]hexane core with inherent diastereocontrol.
A notable example is the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This process constructs the bicyclic framework, forming three C-C bonds, two rings, and two adjacent quaternary stereocenters with excellent control over stereochemistry. researchgate.net Another powerful method is the [3+2] cycloaddition of azomethine ylides. The reaction between azomethine ylides and cyclopropenes, catalyzed by a copper(I) complex, can produce complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereocenters as a single isomer. researchgate.netbeilstein-journals.org The cycloaddition of the stable azomethine ylide derived from Ruhemann's purple with 3-substituted cyclopropenes also proceeds with high diastereofacial selectivity. nih.gov
Furthermore, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access highly substituted aza[3.1.0]bicycles. rsc.org This transformation forges a new C-N bond and proceeds through a mechanism that allows for the generation of the fused heterocyclic products in moderate yields. rsc.org
Enantioselective Synthesis Strategies
Enantioselective methods are designed to produce a single enantiomer of a chiral molecule. These strategies are paramount for the development of chiral drugs based on the 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene scaffold.
The use of chiral transition-metal catalysts is a cornerstone of asymmetric synthesis. Various metals have been successfully employed to synthesize enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivatives.
Palladium-catalyzed: Enantioselective C-H functionalization has emerged as a powerful tool. A Pd(0)-catalyzed cyclopropane C-H functionalization using trifluoroacetimidoyl chlorides as electrophiles, enabled by a chiral diazaphospholane ligand, provides access to chiral 3-azabicyclo[3.1.0]hex-2-enes. acs.org The resulting chiral ketimine products can be further functionalized with various nucleophiles in a one-pot process, yielding heavily substituted pyrrolidines with high diastereocontrol. acs.org
Ruthenium(II)-catalyzed: A reusable, water-soluble Ru(II)-Amm-Pheox catalyst has been developed for the highly enantioselective intramolecular cyclopropanation of trans-allylic diazo-Weinreb amides. beilstein-journals.org This system produces (1S,5R,6R)-3-methoxy-6-phenyl-3-aza-bicyclo[3.1.0]hexane-2-one with high enantiomeric excess. beilstein-journals.org
Rhodium-catalyzed: Chiral dirhodium(II) carboxamidates are exceptionally effective for the catalytic diazo decomposition of N-allylic-N-methyldiazoacetamides, leading to intramolecular cyclopropanation products in excellent yields (88-95%) and high enantioselectivities (up to 95% ee). acs.org Catalysts such as Rh₂(5(S)-MEPY)₄ and Rh₂(4S)-MPPIM)₄ have proven to be particularly effective. acs.org
Copper-catalyzed: The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes can be catalyzed by a chiral Cu(I)/Ph-Phosferrox complex. beilstein-journals.org This method allows for the desymmetrization of prochiral cyclopropenes to build 3-azabicyclo[3.1.0]hexane derivatives with excellent yields and enantioselectivities (97% to >99% ee). researchgate.net
Chiral Aluminum Catalysts: While aluminum halides like AlCl₃ are known to mediate the cycloisomerization of enynones to form bicyclo[3.1.0]hexanes, the application of chiral aluminum catalysts for the enantioselective synthesis of this specific scaffold is less documented compared to transition-metal systems. rsc.org
Table 2: Examples of Asymmetric Catalysis for 3-Azabicyclo[3.1.0]hexane Synthesis
| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Pd(0) / Chiral Diazaphospholane | C-H Functionalization | High er | acs.org |
| Ru(II)-Amm-Pheox | Intramolecular Cyclopropanation | High ee | beilstein-journals.org |
| Rh₂(4S)-MPPIM)₄ | Intramolecular Cyclopropanation | 92-95% ee | acs.org |
| Cu(I) / Ph-Phosferrox | [3+2] Cycloaddition | 97 to >99% ee | researchgate.netbeilstein-journals.org |
This table summarizes selected catalyst systems and their reported effectiveness.
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
This strategy is well-established in the synthesis of cyclopropane-containing molecules. wiley-vch.de For the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, a chiral auxiliary can be attached to the nitrogen atom or elsewhere on the acyclic precursor. For example, an optically active 3-azabicyclo[3.1.0]hexane was successfully synthesized using a chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net The auxiliary directs the stereoselective C-H insertion of a cyclopropylmagnesium carbenoid to form the bicyclic ring system. researchgate.net
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate them.
For derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, optical resolution has been successfully achieved through the formation of diastereomeric salts. researchgate.net This classical method involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by crystallization. After separation, the pure enantiomer of the acid can be recovered. researchgate.net
Alternatively, chromatographic separation on a chiral stationary phase (CSP) is a powerful modern technique for resolution. researchgate.net This method was also successfully applied to separate the stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net In another instance, the formation of diastereomeric esters using a chiral reagent, Boc-L-Phe, allowed for the successful separation of bicyclo[3.1.0]hexene diastereomers, which could then be converted to the optically pure enantiomers. nih.gov
Investigation of Chiral Induction Mechanisms
The synthesis of single-enantiomer derivatives of this compound would likely rely on established methodologies for asymmetric synthesis, though specific applications to this compound are not described in the literature. Generally, chiral induction in related bicyclic systems can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods.
For instance, a hypothetical asymmetric synthesis could involve the cyclopropanation of a chiral, non-racemic pyrrole (B145914) derivative, where the existing stereocenter directs the approach of the cyclopropanating agent. Alternatively, a metal-catalyzed reaction, such as a copper- or rhodium-catalyzed cyclopropanation of an appropriate acyclic precursor, could employ chiral ligands to induce enantioselectivity. The choice of ligand, metal, and reaction conditions would be critical in determining the stereochemical outcome.
A detailed investigation would necessitate the screening of various chiral ligands and conditions, followed by analysis of the product's enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). Without experimental data, any discussion of preferred transition states or the specific interactions leading to facial selectivity for the this compound system would be purely speculative.
Table 1: Hypothetical Chiral Induction Strategies for this compound Derivatives
| Method | Potential Chiral Source | Key Parameters for Investigation | Expected Outcome (Hypothetical) |
| Chiral Auxiliary | (R)- or (S)-phenylethylamine | Diastereoselectivity of cyclopropanation | Formation of diastereomeric products |
| Chiral Catalyst | Rh₂(OAc)₄ with chiral ligand | Enantioselectivity, catalyst loading | Enantioenriched bicyclic product |
| Substrate Control | Chiral starting material | Facial selectivity of key bond formation | Control of absolute stereochemistry |
This table is illustrative and not based on published data for the target compound.
Stereoisomeric Transformations and Racemization Pathways
The stereochemical stability of this compound derivatives is another critical area where specific research is lacking. The potential for stereoisomeric transformations, such as epimerization or racemization, would be highly dependent on the nature of the substituents and the conditions to which the compound is exposed.
For the this compound scaffold, potential racemization pathways could involve the reversible opening of the cyclopropane ring or isomerization of the enol ether double bond. The presence of the nitrogen atom within the bicyclic system could also play a role in mediating or preventing such transformations. For example, protonation of the nitrogen could potentially facilitate ring-opening or other rearrangements.
A thorough study would involve subjecting enantiomerically enriched samples of this compound derivatives to various conditions (e.g., thermal stress, acidic or basic environments) and monitoring the stereochemical integrity over time using techniques such as chiral chromatography. The activation barriers for any observed transformations could then be determined to assess the compound's stereochemical robustness.
Table 2: Potential Factors Influencing Stereochemical Stability of this compound Derivatives
| Factor | Potential Effect | Method of Investigation |
| Temperature | Increased rate of racemization/epimerization | Thermal stability studies |
| pH | Acid or base-catalyzed isomerization | pH stability profiling |
| Substituents | Steric and electronic influence on stability | Synthesis and analysis of analogues |
This table is illustrative and not based on published data for the target compound.
Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and provides insight into the molecule's three-dimensional structure.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each nucleus.
The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, as well as the protons on the five-membered ring and the fused cyclopropane (B1198618) ring. The protons on the bicyclic system would present as complex multiplets due to spin-spin coupling. The methoxy protons would appear as a sharp singlet, typically in the range of 3.4-3.8 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the C=N bond (C2) is expected to be significantly deshielded, appearing far downfield. The carbon of the methoxy group would resonate in the typical range for such functional groups. The carbons of the bicyclic core, particularly those at the ring junctions, provide a signature fingerprint for the [3.1.0]hexane system. In related 3-azabicyclo[3.1.0]hex-2-ene structures, carbon assignments are confirmed using two-dimensional techniques like HSQC and HMBC experiments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Note: Data are hypothetical and based on characteristic values for analogous structures.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₃ | ~3.6 | Singlet (s) |
| H1 | ~2.5 | Multiplet (m) |
| H4 | ~3.8 | Multiplet (m) |
| H5 | ~1.8 | Multiplet (m) |
| H6 | ~0.7 - 1.2 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Note: Data are hypothetical and based on characteristic values for analogous structures.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~165 |
| C4 | ~50 |
| -OCH₃ | ~55 |
| C1 | ~35 |
| C5 | ~30 |
| C6 | ~20 |
Two-dimensional NMR experiments are crucial for confirming the connectivity and stereochemistry of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for establishing the spatial arrangement of atoms. This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY experiment would be used to confirm the cis-fusion of the cyclopropane and pyrrolidine (B122466) rings. Spatial correlations between protons on the cyclopropane ring (H6) and protons on the underside of the five-membered ring (e.g., H1 and H5) would provide definitive evidence for this stereochemical relationship. The spatial arrangement of substituents in various 3-azabicyclo[3.1.0]hex-2-ene derivatives has been successfully determined using this method. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₉NO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight. The fragmentation of molecular ions is often complex but provides a structural fingerprint. chemguide.co.uk The bicyclic system is energetically unstable and prone to break into smaller, more stable fragments. libretexts.org Plausible fragmentation pathways could involve the loss of the methoxy group, cleavage of the cyclopropane ring, or other characteristic bond scissions within the bicyclic core. The most abundant fragment ion typically forms the base peak in the spectrum. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Data are hypothetical and based on general fragmentation principles.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 111 | [C₆H₉NO]⁺ (Molecular Ion) | Parent Molecule |
| 96 | [M - CH₃]⁺ | Loss of a methyl radical |
| 80 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 82 | [M - C₂H₅]⁺ | Loss of an ethyl radical from ring fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most prominent peaks would include the C=N stretching vibration of the cyclic imino ether moiety and the C-O stretching of the methoxy group. The spectrum would also feature C-H stretching vibrations for both sp³- and sp²-hybridized carbons. The identity of related bicyclic compounds has been confirmed through IR spectral analysis. googleapis.com
Table 4: Predicted IR Absorption Bands for this compound Note: Data are hypothetical and based on characteristic values for analogous structures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2850-3000 | C-H Stretch | Alkyl and Cyclopropyl C-H |
| ~1650-1680 | C=N Stretch | Cyclic Imino Ether |
| ~1200-1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| ~1000-1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.
Since this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining its enantiomeric purity or enantiomeric excess (e.e.). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks. The relative area of these peaks is used to calculate the e.e. of the sample. This technique is widely applied for the analysis of related chiral 3-azabicyclo[3.1.0]hexane derivatives. rsc.orguni-regensburg.de The choice of column (e.g., Chiralpak® series) and mobile phase (typically a mixture of heptane/isopropanol) is critical for achieving baseline separation. uni-regensburg.de
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For a compound like this compound, GC is instrumental in assessing its purity, identifying potential isomers, and monitoring the progress of its synthesis. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.
Detailed Research Findings:
In synthetic procedures leading to bicyclo[3.1.0]hexane systems, GC is often employed to monitor the reaction completion and to determine the diastereoselectivity of the products. For instance, the ruthenium-catalyzed transformations of enynes with diazoalkanes to yield alkenylbicyclo[3.1.0]hexanes are monitored using GC to track the consumption of starting materials and the formation of the bicyclic products acs.org. The choice of the capillary column, temperature programming, and detector are critical parameters that are optimized for the specific analyte.
A typical GC analysis of a methoxy-azabicyclo[3.1.0]hexane derivative would involve injection of a dilute solution of the compound into the GC system. The compound would then be vaporized and carried by an inert gas through a capillary column coated with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Coupling the GC with a mass spectrometer (GC-MS) allows for the determination of the molecular weight and fragmentation pattern of the compound, providing further structural confirmation.
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Azabicyclo[3.1.0]hexane Derivatives
| Parameter | Value |
| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |
This table presents a hypothetical but typical set of GC parameters that would be a suitable starting point for the analysis of this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of bioactive molecules.
Detailed Research Findings:
For derivatives of the 3-azabicyclo[3.1.0]hexane framework, X-ray crystallography has been instrumental in confirming their structural integrity and stereochemical configurations. For example, the structure of bis-spiro 3-azabicyclo[3.1.0]hexane derivatives, formed via cycloaddition reactions, has been unequivocally verified by X-ray analysis beilstein-journals.org. Similarly, the relative positions of substituents on the cyclopropane moiety of alkenylbicyclo[3.1.0]hexanes have been confirmed through X-ray diffraction studies, which were essential to understanding the diastereoselectivity of their synthesis acs.org.
The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, obtaining a suitable crystal would be the first and often most challenging step. If successful, the resulting crystallographic data would provide definitive proof of its bicyclic structure, the configuration of the methoxy group at the C2 position, and the stereochemistry at the bridgehead carbons.
While the crystal structure of this compound itself is not publicly available, the crystallographic data for a related derivative, an alkenylbicyclo[3.1.0]hexane, can serve as an illustrative example of the type of information obtained.
Table 2: Representative Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value |
| Empirical Formula | C15H25NSi |
| Formula Weight | 247.45 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 15.456(3) Å, c = 11.234(2) Å |
| α = 90°, β = 109.87(3)°, γ = 90° | |
| Volume | 1650.1(6) Å3 |
| Z | 4 |
| Calculated Density | 0.995 Mg/m3 |
This table is based on data for a representative alkenylbicyclo[3.1.0]hexane derivative and illustrates the typical parameters reported in a crystallographic study acs.org.
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. It serves as a crucial check for the purity of a sample and to confirm its empirical formula.
Detailed Research Findings:
The identity and purity of newly synthesized heterocyclic compounds, including derivatives of the azabicyclo[3.1.0]hexane scaffold, are routinely confirmed by elemental analysis. For instance, the structures of novel 1-azabicyclo[3.1.0]hexane-3-ene derivatives were confirmed in part by elemental analysis, alongside spectroscopic methods like NMR and IR acs.org. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure.
For this compound, with a molecular formula of C6H9NO, the theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound (C6H9NO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 64.84% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 12.61% |
| Oxygen | O | 15.999 | 1 | 15.999 | 14.39% |
| Total | 111.144 | 100.00% |
An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong support for the successful synthesis and purification of this compound.
Synthetic Utility and Applications in Organic Synthesis
Role as a Privileged Scaffold in Complex Chemical Architecture Construction
The 3-azabicyclo[3.1.0]hexane framework is widely regarded as a "privileged scaffold" in drug discovery. researchgate.netnih.govrjonco.com This designation stems from its recurring presence in a multitude of biologically active compounds and natural products. researchgate.netnih.gov Its rigid, conformationally constrained structure allows for the precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets. nih.gov The incorporation of this scaffold can lead to compounds with improved pharmacological profiles.
The synthesis of complex molecules often leverages the 3-azabicyclo[3.1.0]hexane core as a foundational building block. researchgate.net Its inherent stereochemistry and functional group compatibility make it an attractive starting point for constructing intricate molecular architectures. For instance, the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors has utilized conformationally restricted N-substituted 3-azabicyclo[3.1.0]hexane derivatives to explore novel therapeutic agents. nih.gov
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
The 3-azabicyclo[3.1.0]hexane ring system, including its derivatives like 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene, serves as a versatile precursor for the synthesis of a wide array of other nitrogen-containing heterocycles. nih.govbohrium.com The strained cyclopropane (B1198618) ring fused to the pyrrolidine (B122466) core provides a reactive handle for various chemical transformations, enabling the expansion and rearrangement of the bicyclic system.
A notable application is the thermal rearrangement of 2-allyl substituted 2H-azirines, which yields 3-azabicyclo[3.1.0]hex-2-enes. These can be further transformed into other heterocyclic structures. While specific examples for the 2-methoxy derivative are not extensively documented, the general reactivity of the scaffold suggests its potential in similar transformations.
Applications in Fragment-Based Chemical Synthesis
While the direct application of this compound in fragment-based drug discovery (FBDD) is not prominently reported in the reviewed literature, the parent 3-azabicyclo[3.1.0]hexane scaffold possesses characteristics that make it suitable for such approaches. A 2009 study detailed the adaptation of a Pd-catalyzed transannular C(sp³)–H arylation for the synthesis of 6-arylated 3-azabicyclo[3.1.0]hexanes, which are compliant with the "rule-of-three" for fragment-based screening. researchgate.net This suggests that derivatives of this scaffold could be valuable components in fragment libraries.
Contribution to Advanced Organic Synthesis Method Development
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been a subject of intense research, leading to the development of novel and advanced synthetic methodologies. researchgate.netnih.govbohrium.com These methods often involve transition-metal-catalyzed reactions, showcasing the scaffold's role in pushing the boundaries of organic synthesis.
Recent advancements include:
Palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes to construct chiral 3-azabicyclo[3.1.0]hexanes. This method allows for the formation of multiple C-C bonds and two rings in a single operation with high enantioselectivity. researchgate.net
Copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides followed by a 5-exo-dig cyclization to access substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones. researchgate.net
Copper(II)-mediated intramolecular cyclopropanation of α-oxo ketene (B1206846) N,X-acetals (where X can be S, O, or N) provides a route to functionalized 3-azabicyclo[3.1.0]hexenes, including a methoxy-functionalized derivative, under mild conditions. acs.org
These examples underscore the importance of the 3-azabicyclo[3.1.0]hexane framework in inspiring the development of efficient and stereoselective synthetic transformations.
Design and Synthesis of Chemically Diverse Compound Libraries
The amenability of the 3-azabicyclo[3.1.0]hexane scaffold to functionalization makes it an ideal core for the construction of chemically diverse compound libraries for high-throughput screening. researchgate.net The ability to introduce a variety of substituents at different positions on the bicyclic ring system allows for the generation of a large number of structurally related yet distinct molecules.
For example, a palladium-catalyzed process for the synthesis of chiral 3-azabicyclo[3.1.0]hexanes from 1,6-enynes has been shown to be compatible with a range of nucleophiles, including alcohols, phenols, and amines. This versatility enables the products to be further functionalized, leading to the creation of a library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net
Below is an interactive data table summarizing the synthetic methodologies developed for the 3-azabicyclo[3.1.0]hexane scaffold, which could be applicable to the synthesis of this compound.
| Methodology | Catalyst/Reagent | Key Transformation | Products | Reference |
| Asymmetric Cyclization/Cyclopropanation/Carbonylation | Palladium catalyst | 5-exo-trig cyclization of 1,6-enynes | Chiral 3-azabicyclo[3.1.0]hexanes | researchgate.net |
| Copper-Free Sonogashira Coupling/Cyclization | - | Coupling of 2-iodocyclopropanecarboxamides with alkynes | Substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones | researchgate.net |
| Intramolecular Cyclopropanation | Copper(II) bromide | Annulation of α-oxo ketene N,X-acetals | Functionalized 3-azabicyclo[3.1.0]hexenes | acs.org |
| C(sp³)–H Arylation | Palladium catalyst | Transannular arylation of 3-azabicyclo[3.1.0]hexanes | 6-Aryl-3-azabicyclo[3.1.0]hexanes | researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of the 3-azabicyclo[3.1.0]hexane core has been approached through various catalytic methods, including those utilizing transition metals like copper, gold, palladium, rhodium, titanium, ruthenium, cobalt, and iridium. bohrium.com A significant future direction will be the development of novel catalytic systems specifically tailored for the efficient and selective synthesis of 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene. This could involve the design of catalysts that can facilitate the direct formation of the bicyclic iminoether from readily available precursors.
Furthermore, the exploration of silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes presents a promising, atom-economical route to functionalized 3-azabicyclo[3.1.0]hexane derivatives. acs.org Future research could adapt this methodology to incorporate the methoxy-imino functionality, potentially offering a streamlined synthesis. The development of asymmetric catalytic systems is another critical frontier, aiming to produce enantiomerically pure forms of the target compound, which is often crucial for biological applications. bohrium.com
Exploration of New Reactivity Modes and Unprecedented Transformation Pathways
The strained bicyclo[3.1.0]hexane ring system, combined with the reactive iminoether functionality, suggests a rich and largely unexplored reactivity profile for this compound. Future research will likely focus on uncovering new transformation pathways. The high ring strain energy of related bicyclo[1.1.0]butanes, at 66 kcal/mol, is known to enable a diverse array of mechanistically unique reactions. nih.govacs.org Similarly, the strain within the 3-azabicyclo[3.1.0]hexane core can be harnessed for novel ring-opening and rearrangement reactions, providing access to a variety of other heterocyclic scaffolds.
Investigations into the photochemical reactivity of this class of compounds are also warranted. For instance, the photochemistry of keto imino ethers has been shown to provide a facile route to functionalized bicyclo[n.1.0] systems. acs.org Exploring the photochemical behavior of this compound could unveil new synthetic possibilities. Additionally, cycloaddition reactions, such as the [2+3] cycloaddition of nitriles with α-imino gold carbene intermediates to form bicyclic imidazoles, could inspire new approaches to functionalizing the iminoether moiety. nih.govorganic-chemistry.org
Sustainable Synthesis Methodologies (e.g., Green Chemistry, Flow Chemistry)
A strong emphasis in modern synthetic chemistry is the adoption of sustainable practices. Future research on the synthesis of this compound will undoubtedly be influenced by the principles of green chemistry. This includes the use of environmentally benign solvents, minimizing waste, and developing catalytic systems that can operate under mild conditions with high atom economy.
The application of flow chemistry presents another exciting avenue for the sustainable production of this compound. Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and the potential for easier scale-up compared to traditional batch processes. The development of photocatalytic and electrochemical synthetic methods, which are often considered greener alternatives, is also a key area for future exploration in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives and could be applied to the target molecule. bohrium.com
Integration with Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. For a relatively unexplored molecule like this compound, ML models could be trained on existing data for related 3-azabicyclo[3.1.0]hexane syntheses to predict optimal conditions for its formation.
AI can also aid in exploring the potential reactivity of the target compound by predicting the outcomes of various transformations. This can help to prioritize experimental efforts and accelerate the discovery of new reactions and applications. By analyzing vast datasets of chemical reactions, ML algorithms can identify subtle patterns and relationships that may not be apparent to human researchers, thereby guiding the rational design of more efficient and selective synthetic strategies.
Expanding the Scope of Substrates and Functionalization Patterns for the Scaffold
Future research will aim to expand the synthetic accessibility of derivatives of the this compound scaffold. This will involve developing synthetic methodologies that tolerate a wide range of functional groups on the starting materials. A key challenge in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is often the limited substrate scope and functional group tolerance of existing methods. bohrium.com
Efforts will be directed towards creating more robust and versatile synthetic routes that allow for the introduction of various substituents onto the bicyclic core. This will enable the generation of a library of analogues with diverse electronic and steric properties. The ability to readily functionalize the scaffold is crucial for exploring its potential in areas such as medicinal chemistry and materials science, where fine-tuning of molecular properties is often required. The development of methods for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes through 1,3-dipolar cycloaddition reactions showcases a strategy for creating structural diversity around this core. beilstein-journals.orgnih.gov
Q & A
Q. What are the established synthetic routes for 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this bicyclic compound often involves cyclization or thermolysis of precursor azirines or enamine carboxylates. Key methodologies include:
- Copper-mediated cyclopropanation : Reaction of N-allyl/propargyl enamine carboxylates under an O₂ atmosphere with Cu catalysts yields 3-azabicyclo[3.1.0]hex-2-enes. Adjusting solvent and temperature (e.g., toluene at 195°C vs. solvent-free at 250°C) can shift product distribution .
- Thermolysis of azirines : Heating 2-phenyl-3-methyl-3-allylazirine at 195°C for 180 hours in toluene produces the bicyclic compound in 90% yield, with minor pyridine derivatives .
- Base-mediated cyclization : Treatment of intermediates with strong inorganic bases (e.g., NaOH) in lower alkanols facilitates ring closure, followed by bisulfite/cyanide adduct formation to stabilize reactive intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Characteristic signals include:
- ¹³C NMR : Key peaks for the azabicyclo carbon skeleton (e.g., bridgehead carbons at 40–50 ppm) and methoxy carbons (~55 ppm) .
- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-O (1100–1050 cm⁻¹) confirm functional groups .
Example : Thermolysis product 1-methyl-2-phenyl-3-azabicyclo[3.1.0]hex-2-ene showed distinct NMR signals at δ 9.55 (t, 1H, J = 4.0 Hz) for the bicyclic proton and δ 2.2–2.8 (m, 5H) for methyl and bridgehead groups .
Q. What strategies optimize the synthesis of this compound from intermediate precursors?
Methodological Answer:
- Purification : Use alkali metal bisulfite to stabilize reactive intermediates (e.g., forming 2-bisulfite adducts) before cyanide substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions during thermolysis .
- Catalyst tuning : Copper(I) salts (e.g., CuI) improve regioselectivity in cyclopropanation vs. carbooxygenation pathways .
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture uptake .
- Handling : Use chemical-resistant gloves (nitrile) and avoid contact with strong oxidizers (e.g., KMnO₄) or acids to prevent decomposition into CO/CO₂ .
Advanced Research Questions
Q. What are the thermal decomposition pathways of this compound, and how do substituents influence product distribution?
Methodological Answer: Thermolysis above 200°C typically generates pyridine derivatives via ring expansion. For example:
- 1-Methyl-2-phenyl-3-azabicyclo[3.1.0]hex-2-ene decomposes to 3-methyl-2-phenylpyridine (90% yield) at 250°C .
- Substituents like allyl groups shift pathways: 2-(1-methylallyl)azirine yields a 1:1 mixture of endo/exo bicyclic isomers (58%) alongside pyridines (25%) .
Key Factor : Electron-donating groups (e.g., methoxy) stabilize the bicyclic core, while bulky substituents promote isomerization .
Q. How can selective chemical modifications functionalize the bicyclic core?
Methodological Answer:
- Oxidation : Treat with KMnO₄/CrO₃ to introduce carbonyl groups at bridgehead positions .
- Reduction : Use NaBH₄/LiAlH₄ to reduce C=N bonds, yielding saturated azabicyclohexanes .
- Substitution : React with cyanide or Grignard reagents to replace leaving groups (e.g., Cl) at the 2-position .
Q. What computational methods elucidate the electronic structure and reaction mechanisms?
Methodological Answer:
- DFT calculations : Analyze the conjugated system’s stability; the nitrogen atom increases electron delocalization, making the compound electronically analogous to norcaradiene .
- Mechanistic studies : Transition state modeling for sigmatropic rearrangements (e.g., [1,3]-shifts) reveals diradical vs. concerted pathways .
Q. How does the stereoelectronic environment affect regioselectivity in cycloadditions?
Methodological Answer: The bicyclic system’s strained geometry and electron-rich nitrogen direct reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
